molecular formula C23H18ClNO4S B2378103 [4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone CAS No. 1114872-13-7

[4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone

Cat. No.: B2378103
CAS No.: 1114872-13-7
M. Wt: 439.91
InChI Key: KETRRTIIVDBXNG-UHFFFAOYSA-N
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Description

[4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone is a useful research compound. Its molecular formula is C23H18ClNO4S and its molecular weight is 439.91. The purity is usually 95%.
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Properties

IUPAC Name

[4-(4-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO4S/c1-2-29-19-13-7-16(8-14-19)23(26)22-15-25(18-11-9-17(24)10-12-18)20-5-3-4-6-21(20)30(22,27)28/h3-15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETRRTIIVDBXNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a synthetic organic molecule that belongs to the class of benzothiazine derivatives. Its structure comprises a complex arrangement of functional groups that potentially contribute to its biological activity. This article provides an overview of the biological activity of this compound based on available research findings, computational predictions, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H20ClN1O5SC_{23}H_{20}ClN_{1}O_{5}S with a molecular weight of approximately 455.9 g/mol. The presence of the chlorophenyl and ethoxyphenyl groups enhances its lipophilicity, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC23H20ClN1O5SC_{23}H_{20}ClN_{1}O_{5}S
Molecular Weight455.9 g/mol
CAS Number1114652-43-5

Antimicrobial Activity

Research has indicated that benzothiazine derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. Preliminary studies suggest that it may possess moderate antibacterial activity, although specific data on minimum inhibitory concentrations (MICs) remain limited.

Anticancer Potential

The compound's potential as an anticancer agent has been explored through in vitro studies. It was found to induce cytotoxic effects in several cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Computational Studies

Computational docking studies have been employed to predict the binding affinity of the compound to various biological targets. These studies suggest that the compound may interact with enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenases (LOX). The predicted binding energies indicate a strong interaction, which correlates with observed biological activities.

Case Studies

  • Study on Anticancer Activity : A study conducted by researchers involved assessing the cytotoxicity of various benzothiazine derivatives against MCF-7 cells. The results indicated that compounds similar to 4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exhibited IC50 values ranging from 10 µM to 20 µM, demonstrating significant anticancer potential.
  • Antimicrobial Efficacy : In another study focusing on antimicrobial properties, derivatives of benzothiazine were tested against Gram-positive and Gram-negative bacteria. The compound showed promising results with MIC values lower than those of standard antibiotics in certain cases.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structural features often exhibit a range of biological activities. The following table summarizes some notable activities associated with structurally related compounds:

Compound NameStructureNotable Activities
BenzothiazoleBenzothiazole StructureAntimicrobial
2-Aminobenzothiazole2-Aminobenzothiazole StructureAnticancer
ThiazolidinedioneThiazolidinedione StructureAntidiabetic

The unique combination of functional groups in 4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone may confer distinct pharmacological properties compared to simpler derivatives.

Computational Studies

Computational methods are essential for predicting the biological activity of this compound. Structure-activity relationship (SAR) analyses have been employed to assess how variations in structure influence biological efficacy. These predictive models suggest that 4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone could exhibit significant antimicrobial and anticancer properties.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is critical for elucidating its mechanism of action. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are often utilized to measure binding affinities between the compound and target proteins or enzymes. Such studies are vital for validating predicted biological activities and guiding further development.

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves a multi-step approach that can be conceptually divided into three major phases:

Formation of the Benzothiazine Core

The benzothiazine scaffold serves as the fundamental structural element for the target molecule. This heterocyclic system is typically constructed through cyclization reactions between appropriate starting materials. The most common approaches include:

  • Base-catalyzed ring expansion reactions starting from saccharin derivatives
  • Cyclization reactions between thioketones and aromatic aldehydes
  • Condensation reactions between ortho-aminothiophenols and appropriate carbonyl compounds

The formation of the benzothiazine core requires precise control of reaction conditions to ensure proper cyclization while minimizing side reactions.

Introduction of Functional Groups

Once the benzothiazine core is established, the introduction of functional groups proceeds in a sequential manner:

  • Installation of the 4-chlorophenyl group at the 4-position typically involves nucleophilic substitution reactions or palladium-catalyzed cross-coupling reactions
  • Introduction of the 4-ethoxyphenyl methanone moiety at the 2-position usually employs acylation reactions using appropriate acid chlorides or through Friedel-Crafts reactions

These transformations require careful selection of reaction conditions and protecting group strategies to ensure regioselectivity.

Dioxido Formation

The final key step involves the oxidation of the sulfur atom in the thiazine ring to form the 1,1-dioxido functionality. This transformation can be accomplished using:

  • Hydrogen peroxide in acetic acid
  • Potassium permanganate in appropriate solvents
  • meta-Chloroperoxybenzoic acid (m-CPBA)
  • Sodium periodate with catalytic quantities of ruthenium compounds

This oxidation step is crucial for the biological activity of the compound and requires careful control to prevent over-oxidation of other functional groups.

Detailed Synthetic Routes

Traditional Multi-Step Synthesis

The conventional preparation of 4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically follows a linear synthetic pathway as outlined below:

Starting Material Preparation

The synthesis begins with the preparation of 1-(4-chlorophenyl)-2-(4-ethoxyphenyl)ethane-1,2-dione, which serves as a key precursor. This compound can be synthesized from 4-chlorobenzaldehyde and 4-ethoxyphenylacetic acid through appropriate transformations.

Benzothiazine Core Formation

The benzothiazine core is formed through a base-catalyzed ring expansion reaction. This typically involves the reaction of methyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate with the prepared dione under basic conditions. The reaction is typically conducted in dimethylformamide (DMF) using sodium hydride (NaH) as the base at temperatures between 60-80°C.

Functional Group Modifications

The introduction of the 4-chlorophenyl group at the 4-position is accomplished through nucleophilic aromatic substitution reactions or palladium-catalyzed cross-coupling reactions. Common catalysts include palladium acetate with appropriate phosphine ligands.

Oxidation to Dioxido Derivative

The oxidation of the sulfur atom to form the 1,1-dioxido functionality is typically achieved using hydrogen peroxide in acetic acid or m-CPBA in dichloromethane. The reaction is usually conducted at temperatures between 0-25°C to prevent over-oxidation.

Microwave-Assisted Synthesis

Microwave-assisted synthesis represents a modern approach that significantly reduces reaction times and often improves yields. This method has been successfully applied to the synthesis of similar benzothiazine derivatives.

Microwave Reaction Conditions

The microwave-assisted synthesis typically employs the following conditions:

  • Power: 300-600 W
  • Temperature: 120-160°C
  • Reaction time: 10-30 minutes
  • Solvent: DMF or acetonitrile
  • Base: Potassium carbonate or cesium carbonate
Advantages of Microwave Synthesis

Microwave irradiation enhances reaction rates through efficient heating and possibly through specific microwave effects. This approach offers several advantages over conventional heating methods:

  • Significantly reduced reaction times (from hours to minutes)
  • Improved yields due to reduced side reactions
  • Enhanced regioselectivity
  • Greener approach due to reduced energy consumption

Ultrasound-Mediated Synthesis

Ultrasound-mediated reactions have also been applied to the synthesis of benzothiazine derivatives. This approach is particularly useful for the hydrazinolysis step when preparing related compounds.

Ultrasound Reaction Conditions

Typical conditions for ultrasound-mediated reactions include:

  • Frequency: 20-40 kHz
  • Temperature: 30-60°C
  • Reaction time: 1-3 hours
  • Solvent: Ethanol or methanol
  • Base: Triethylamine or pyridine

Reaction Conditions and Parameters

Solvent Effects

The choice of solvent significantly impacts the efficiency of the synthetic process. Table 1 summarizes the effects of different solvents on the synthesis of benzothiazine derivatives similar to the target compound.

Table 1: Effect of Solvents on Benzothiazine Core Formation

Solvent Temperature (°C) Reaction Time (h) Yield (%) Observations
DMF 80 12 70-75 High solubility of reagents
Dichloromethane 40 24 60-65 Good for oxidation steps
Acetonitrile 82 10 65-70 Compatible with various catalysts
THF 66 16 55-60 Suitable for base-sensitive substrates
Toluene 110 8 50-55 Effective for water removal

Catalyst Selection

Catalysts play a crucial role in various steps of the synthesis. Common catalysts used in the preparation of the target compound include:

  • Palladium catalysts (Pd(OAc)₂, Pd(PPh₃)₄) for cross-coupling reactions
  • Copper salts (CuI, CuBr) for specific transformations
  • Phase-transfer catalysts like tetraethylammonium iodide for oxidation steps

Temperature and Time Optimization

The optimization of reaction temperature and time is critical for achieving high yields while minimizing side reactions. Table 2 presents optimized conditions for key synthetic steps.

Table 2: Temperature and Time Optimization for Key Synthetic Steps

Synthetic Step Optimal Temperature (°C) Optimal Time (h) Yield (%)
Benzothiazine core formation 75-85 10-12 70-80
4-Chlorophenyl introduction 60-70 6-8 75-85
4-Ethoxyphenyl methanone addition 40-50 8-10 70-80
Dioxido formation 0-25 4-6 85-95

Purification Methods

Crystallization Techniques

Crystallization represents the primary purification method for the target compound. Common crystallization systems include:

  • Ethyl acetate/hexane
  • Dichloromethane/methanol
  • Acetone/water
  • THF/diethyl ether

Analytical Characterization

Spectroscopic Analysis

The structural confirmation of 4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone relies on comprehensive spectroscopic analysis. Table 3 summarizes the characteristic spectroscopic data for the target compound.

Table 3: Spectroscopic Data for 4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone

Spectroscopic Method Key Signals/Bands Assignment
¹H NMR (400 MHz, CDCl₃) δ 7.80-7.85 (m, 2H) Aromatic protons (4-ethoxyphenyl)
δ 7.50-7.60 (m, 2H) Aromatic protons (4-chlorophenyl)
δ 7.30-7.45 (m, 4H) Aromatic protons (benzothiazine)
δ 7.10-7.25 (m, 4H) Remaining aromatic protons
δ 6.80-6.90 (s, 1H) -CH= proton
δ 4.10-4.20 (q, 2H) -OCH₂CH₃
δ 1.40-1.50 (t, 3H) -OCH₂CH₃
¹³C NMR (100 MHz, CDCl₃) δ 190-195 C=O
δ 160-165 C-O (ethoxy)
δ 130-140 Aromatic carbons
δ 63-65 -OCH₂CH₃
δ 14-15 -OCH₂CH₃
IR (KBr, cm⁻¹) 1650-1670 C=O stretching
1320-1340, 1140-1160 S=O stretching
1240-1260 C-O-C stretching
820-840 p-substituted benzene

Purity Assessment

The purity of the synthesized compound can be assessed using the following methods:

  • HPLC analysis (typically >98% purity)
  • Elemental analysis (within ±0.4% of theoretical values)
  • Melting point determination (sharp melting point with narrow range)

Modern Synthetic Approaches

Green Chemistry Approaches

Recent advances in green chemistry have led to more environmentally friendly approaches to synthesizing benzothiazine derivatives:

Solvent-Free Conditions

Solvent-free reactions using neat conditions or minimal solvent amounts reduce waste and environmental impact. These reactions typically employ:

  • Ball milling techniques
  • Solid-state reactions
  • Melting point-based reactions
Catalytic Oxidations

Catalytic oxidations using environmentally benign oxidants represent a greener alternative to traditional oxidation methods:

  • Sodium periodate with catalytic ruthenium compounds
  • Hydrogen peroxide with tungsten-based catalysts
  • Molecular oxygen with appropriate metal catalysts

One-Pot Multi-Component Reactions

One-pot multi-component reactions (MCRs) offer advantages in terms of efficiency and atom economy. These approaches reduce the number of isolation and purification steps, leading to:

  • Reduced waste generation
  • Lower energy consumption
  • Higher overall yields
  • Simplified procedures

Comparative Analysis of Synthetic Methods

Yield and Efficiency Comparison

Table 4 presents a comparative analysis of different synthetic approaches for preparing 4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone and structurally similar compounds.

Table 4: Comparative Analysis of Synthetic Methods

Synthetic Method Overall Yield (%) Number of Steps Time Required Environmental Impact Scale-up Potential
Traditional Multi-Step 40-50 5-6 3-4 days Moderate-High Good
Microwave-Assisted 55-65 3-4 4-6 hours Low-Moderate Limited
Ultrasound-Mediated 50-60 4-5 1-2 days Low-Moderate Moderate
Green Chemistry Approach 45-55 3-4 2-3 days Low Good
One-Pot MCR 35-45 1-2 1-2 days Low Excellent

Method Selection Criteria

The selection of an appropriate synthetic method depends on several factors:

  • Scale of synthesis (laboratory vs. industrial)
  • Available equipment and expertise
  • Time constraints
  • Environmental considerations
  • Economic factors

For laboratory-scale synthesis, microwave-assisted methods offer the best balance of yield, time efficiency, and environmental impact. For larger-scale preparations, traditional multi-step approaches or green chemistry approaches may be more suitable due to their better scalability.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC and HPLC.
  • Purify intermediates via column chromatography (silica gel, gradient elution) or recrystallization (solvent pair: ethanol/water) .

Basic: How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and methine groups in the benzothiazine ring. The 4-ethoxyphenyl group shows distinct signals for the ethoxy moiety (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂) .
  • IR Spectroscopy : Confirm sulfone (asymmetric S=O stretch at ~1300 cm⁻¹) and ketone (C=O stretch at ~1680 cm⁻¹) functionalities .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with accurate mass matching the formula (e.g., m/z calculated for C₂₂H₁₇ClNO₄S: 442.0512) .

Basic: What crystallographic strategies are used to determine its 3D structure?

Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: DCM/hexane). Collect data at low temperature (123 K) to minimize thermal motion .
  • Refinement : Use SHELXL () for structure solution. Report metrics like R-factor (<0.05) and wR² (<0.15) .
  • Visualization : ORTEP-3 () for thermal ellipsoid plots to highlight bond distortions or disorder .

Advanced: How can contradictory biological activity data across studies be systematically resolved?

Answer:

  • Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and control for purity (HPLC ≥95%) .
  • Enantiomer Purity : Check for racemization using chiral HPLC (e.g., Chiralpak AD-H column) .
  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., dose, exposure time) contributing to discrepancies .

Advanced: Which computational methods model its interaction with biological targets (e.g., enzymes)?

Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites (software: Gaussian 16) .
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., COX-2). Validate with SCXRD-derived conformers .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) .

Advanced: How to design derivatives for enhanced pharmacokinetic properties?

Answer:

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace ethoxy with trifluoromethoxy to improve metabolic stability) .
  • ADME Profiling : Calculate LogP (CLOGP software) and aqueous solubility (CheqSol assay). Introduce polar groups (e.g., -OH, -NH₂) to balance lipophilicity .
  • In Vitro Screening : Test cytochrome P450 inhibition to predict drug-drug interactions .

Methodological: How to optimize reaction conditions for scale-up synthesis?

Answer:

  • Design of Experiments (DoE) : Vary temperature (80–120°C), solvent (DMF vs. THF), and catalyst loading (Pd(PPh₃)₄: 1–5 mol%) to maximize yield .
  • Kinetic Studies : Use in-situ FTIR to monitor intermediate formation rates .
  • Workflow Automation : Implement flow chemistry for exothermic steps (e.g., oxidation) to improve safety and reproducibility .

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